1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)-

描述

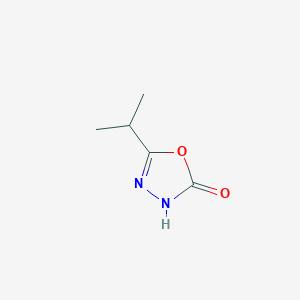

1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- is a heterocyclic compound featuring a five-membered oxadiazole ring fused with a lactone moiety. The isopropyl group at the 5-position distinguishes it from other derivatives in this class. Oxadiazolone derivatives are widely studied for their diverse pharmacological and agrochemical applications, including herbicidal, antimicrobial, and enzyme-inhibitory activities .

属性

IUPAC Name |

5-propan-2-yl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUJVMSLMIGONMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NNC(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1075191 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1711-88-2 | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001711882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1075191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用机制

Target of Action

The primary target of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one is the Fatty Acid Amide Hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are involved in various physiological processes such as pain sensation, mood, and sleep.

Mode of Action

5-Isopropyl-1,3,4-oxadiazol-2(3H)-one acts as a potent inhibitor of FAAH . By inhibiting FAAH, it prevents the breakdown of endocannabinoids, leading to an increase in their levels. This results in enhanced endocannabinoid signaling, which can have various effects depending on the physiological context.

Biochemical Pathways

The compound affects the endocannabinoid signaling pathway . By inhibiting FAAH, it prevents the degradation of endocannabinoids, leading to increased endocannabinoid signaling. This can affect various downstream effects, such as pain sensation, mood, and sleep.

Pharmacokinetics

The compound’s ability to inhibit faah suggests that it may have good bioavailability

Result of Action

The inhibition of FAAH by 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one leads to increased levels of endocannabinoids. This can result in enhanced endocannabinoid signaling, which can have various effects depending on the physiological context. For example, it may lead to reduced pain sensation, improved mood, or better sleep.

Action Environment

The action of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one can be influenced by various environmental factors. For example, the presence of other compounds that affect FAAH activity or endocannabinoid levels could potentially impact its efficacy. Additionally, factors such as pH and temperature could potentially affect its stability

生化分析

Biochemical Properties

5-Isopropyl-1,3,4-oxadiazol-2(3H)-one has been identified as a potent inhibitor of FAAH. FAAH, or Fatty Acid Amide Hydrolase, is an enzyme that breaks down endocannabinoids, which are involved in various physiological processes such as pain sensation, mood, and sleep. The interaction between 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one and FAAH could potentially modulate these processes.

Cellular Effects

The effects of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one on cells are largely tied to its inhibition of FAAH. By inhibiting FAAH, 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one can increase the levels of endocannabinoids in the cell. This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 5-Isopropyl-1,3,4-oxadiazol-2(3H)-one involves its binding to FAAH, inhibiting the enzyme’s activity. This prevents the breakdown of endocannabinoids, leading to an increase in their levels within the cell. The increased endocannabinoid levels can then influence various molecular processes, including changes in gene expression.

生物活性

Introduction

1,3,4-Oxadiazol-2(3H)-one, 5-(1-methylethyl)- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the oxadiazole family, which is known for its potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

- Chemical Formula : C11H10F3N3O2

- Molecular Weight : 273.21 g/mol

- CAS Number : 883010-99-9

Antimicrobial Activity

Research has demonstrated that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial properties. A study evaluating various oxadiazole derivatives found that compounds showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria. The disc diffusion method was used to assess the in vitro antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Activity Against | Method Used |

|---|---|---|

| 1,3,4-Oxadiazol-2(3H)-one | Staphylococcus aureus | Disc diffusion |

| 1,3,4-Oxadiazol-2(3H)-one | Escherichia coli | Disc diffusion |

The results indicated that modifications at specific positions on the oxadiazole ring could enhance antibacterial potency .

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazol derivatives has been explored in several studies. For instance, a derivative demonstrated marked pro-apoptotic activity and inhibited the clonogenicity of HeLa cervical carcinoma cells. The mechanism of action involved the activation of caspases and disruption of mitochondrial membrane potential.

Key Findings:

- Cytotoxicity : The median IC50 values for various derivatives ranged from 7.0 to 49.7 µM.

- Mechanism : Induction of apoptosis was confirmed via flow cytometry and MTT assays.

| Derivative | IC50 (µM) | Cell Line |

|---|---|---|

| 5f | 7.0 | HeLa |

| 5g | 49.7 | A549 |

The study concluded that certain structural modifications could lead to compounds with enhanced selectivity towards tumor cells .

Anti-inflammatory Activity

In addition to antimicrobial and anticancer properties, oxadiazole derivatives have shown promise as anti-inflammatory agents. One study highlighted a compound's ability to inhibit inflammatory responses in murine models induced by carrageenan. This suggests potential for therapeutic applications in treating inflammatory diseases.

In Vivo Study Results:

- Model Used : Murine model with carrageenan-induced inflammation.

- Outcome : Significant reduction in inflammation markers compared to control groups.

Case Study 1: Antitumor Activity Evaluation

A detailed evaluation of a specific oxadiazole derivative (designated as compound 5f) revealed its effectiveness against HeLa cells through mitochondrial apoptosis pathways. The study utilized various assays to measure cell viability and apoptosis markers.

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing a series of oxadiazole derivatives and testing their efficacy against multiple bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant bacterial strains.

科学研究应用

Medicinal Chemistry Applications

-

Antimicrobial Activity

- Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one demonstrate effectiveness against various bacterial strains and fungi, suggesting potential as antimicrobial agents in pharmaceuticals .

- Anti-inflammatory Properties

- Anticancer Potential

Agricultural Applications

- Pesticide Development

- Plant Growth Regulators

Materials Science Applications

- Polymer Chemistry

- Sensors and Electronics

Case Study 1: Antimicrobial Efficacy

A study conducted on various oxadiazole derivatives revealed that 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one exhibited notable activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting bacterial cell walls, leading to cell lysis.

Case Study 2: Agricultural Applications

Field trials using formulations containing oxadiazole derivatives demonstrated a significant reduction in pest populations on crops while maintaining plant health. This study highlighted the potential of these compounds as environmentally friendly alternatives to traditional pesticides.

相似化合物的比较

Structural and Physicochemical Properties

The substituent at the 5-position of the oxadiazolone ring critically influences molecular weight, hydrophobicity (log P), and solubility. Key analogues and their properties are summarized below:

*Estimated based on tert-butyl analogue (Oxadiargyl, log P 3.70); isopropyl is less hydrophobic.

†Inferred from alkyl chain length vs. solubility trends.

‡Hypothesized based on structural similarity to Oxadiargyl.

Key Observations:

- Substituent Hydrophobicity : The tert-butyl group in Oxadiargyl increases log P (3.70) compared to the isopropyl group (~3.0), enhancing lipid solubility and herbicidal efficacy .

- Aromatic vs. Alkyl Substituents : Aryl groups (e.g., 3-ethylphenyl) further elevate log P (~3.5–4.0) and reduce water solubility, favoring membrane penetration in enzyme inhibitors .

- Chain Length : Linear alkyl chains (e.g., hexyl) improve water solubility relative to branched or aromatic groups, making them suitable for synthetic intermediates .

Herbicidal Activity

- Oxadiargyl : A commercial herbicide with a tert-butyl group, effective due to its high log P and stability in soil .

Antimicrobial Activity

- 5-(Naphthyloxymethyl) Derivatives : Exhibit broad-spectrum activity against S. aureus and E. coli at 64–256 mg/mL, though higher hydrophobicity limits solubility .

- 5-(2-Aminophenyl) Derivatives: Modified with halogens (e.g., Cl, Br) show enhanced potency as quorum-sensing inhibitors .

Enzyme Inhibition

- Notum Carboxylesterase Inhibitors: 5-Aryl derivatives (e.g., 3-ethylphenyl) demonstrate nanomolar-level activity, with substituent polarity and size affecting binding affinity .

准备方法

Key Reaction Parameters:

The mechanism involves initial formation of a hydrazone intermediate, followed by CO₂ insertion and hypoiodite-mediated cyclization to form the oxadiazole ring. This method is advantageous for its atom economy and avoidance of toxic reagents.

Cyclization of Acylhydrazides Using Triphosgene

Acylhydrazides serve as precursors for oxadiazolone synthesis. For the 5-isopropyl variant, isopropyl hydrazine is acylated with chloroacetyl chloride to form the corresponding acylhydrazide, which undergoes cyclization with triphosgene (bis(trichloromethyl) carbonate) in dichloromethane.

Procedure Outline:

-

Acylation : Isopropyl hydrazine + chloroacetyl chloride → N-chloroacetyl-isopropyl hydrazide.

-

Cyclization : Reaction with triphosgene (0.4 equiv) and N,N-diisopropylethylamine (DIPEA, 2 equiv) at 0°C to room temperature.

-

Workup : Purification via column chromatography (0–2% methanol in dichloromethane).

Optimized Conditions:

This method is scalable and avoids harsh conditions, making it suitable for laboratory and industrial applications.

Sydnone Ring-Opening and Rearrangement

Sydnones, mesoionic compounds, undergo ring-opening reactions to form oxadiazolones. Starting with 3-(isopropyl)sydnone , heating in aqueous sodium hydroxide (NaOH) induces rearrangement to 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one.

Critical Steps:

While this route is less efficient than others, it provides access to structurally diverse oxadiazolones through sydnone intermediates.

Large-Scale Industrial Synthesis

A patented large-scale process for analogous oxadiazoles offers insights into industrial production. Although developed for a different compound, the protocol is adaptable to 5-(1-methylethyl)- derivatives by substituting the starting materials.

Process Highlights:

Key Advantages:

Comparative Analysis of Methods

Mechanistic Insights and Optimization

Role of Hypoiodite in CO₂ Route:

Hypoiodite facilitates C–N bond formation via single-electron transfer (SET), enabling cyclization at mild temperatures. Increasing TBHP concentration beyond 2 equiv reduces yield due to overoxidation.

常见问题

Q. What are the established synthetic routes for 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one, and how can reaction yields be optimized?

Methodological Answer: The compound is synthesized via cyclization of substituted hydrazides or via condensation reactions. For example:

Q. What analytical techniques are critical for characterizing 5-(1-methylethyl)-1,3,4-oxadiazol-2(3H)-one?

Methodological Answer:

- NMR Spectroscopy : Confirm regiochemistry using and NMR. The oxadiazolone NH proton appears as a singlet at δ 12.8–13.0 ppm in DMSO-d₆ .

- LCMS : Validate molecular weight (e.g., m/z [M-H]⁻ = ~229.1 for similar derivatives) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions in oxadiazoles) .

Q. How is preliminary biological activity screening conducted for this compound?

Methodological Answer:

- Antimicrobial Assays : Test against S. aureus, E. coli, and C. albicans using broth microdilution (MIC range: 64–256 µg/mL for analogous compounds) .

- Enzyme Inhibition : Screen against Notum carboxylesterase or monoamine oxidases (MAO-A/B) at 10 µM, with IC₅₀ values compared to controls like chloramphenicol .

Advanced Research Questions

Q. How do substituent modifications at position 5 influence bioactivity?

Methodological Answer:

- SAR Studies : Compare isopropyl (5-(1-methylethyl)) with tert-butyl, phenyl, or halogenated analogs. For example:

Q. What mechanistic pathways underlie its neuroprotective and neurogenic properties?

Methodological Answer:

Q. How does environmental persistence of oxadiazolone derivatives compare, and what analytical methods quantify their residues?

Methodological Answer:

- Dissipation Studies : Use HPLC-MS/MS with QuEChERS extraction (LOD = 0.01 mg/kg in soil). Oxadiargyl (tert-butyl analog) has a half-life of 5–7 days in paddy fields .

- Regulatory Classification : EU CLP regulations classify analogs as Repr. 1A (reproductive toxicity) and Aquatic Chronic 1 .

Q. How to resolve contradictions in reported antimicrobial activity across studies?

Methodological Answer:

Q. What in vitro models validate its potential as a multi-target-directed ligand (MTDL)?

Methodological Answer:

Q. What regulatory guidelines govern its handling and disposal in lab settings?

Methodological Answer:

- GHS Classification : Analogous compounds (e.g., oxadiargyl) are labeled H360Fd (fertility risk) and H410 (aquatic toxicity). Use PPE and neutralize waste with 10% NaOH .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。